molecular formula C15H15Cl2N3 B13173162 6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B13173162
M. Wt: 308.2 g/mol
InChI Key: PLQNWKLFCGUQFE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H15Cl2N3

Molecular Weight

308.2 g/mol

IUPAC Name

6-benzyl-4-chloro-2-(chloromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C15H15Cl2N3/c16-8-14-18-13-6-7-20(10-12(13)15(17)19-14)9-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

PLQNWKLFCGUQFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(N=C2Cl)CCl)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves:

  • Construction of the pyrido[4,3-d]pyrimidine heterocyclic core.
  • Introduction of the benzyl group at the 6-position.
  • Chlorination at the 4-position.
  • Chloromethylation at the 2-position.

This multi-step approach uses conventional organic synthesis techniques such as nucleophilic substitution, cyclization, and halogenation reactions.

Key Synthetic Steps and Reagents

Formation of Pyrido[4,3-d]pyrimidine Core
  • Starting materials often include substituted pyridine derivatives such as piperidin-4-one or 4-(chloromethyl)pyridine.
  • The initial step involves nucleophilic substitution reactions where benzyl chloride or related benzyl halides react with pyridine derivatives in the presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80 °C) to form benzylated intermediates.
Cyclization and Functional Group Introduction
  • The benzylated intermediates undergo cyclization via condensation with amidine or guanidine derivatives to form the pyrido[4,3-d]pyrimidine ring system.
  • Chlorination at the 4-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which selectively introduce the chloro substituent on the heterocycle.
  • The chloromethyl group at the 2-position is introduced either by direct chloromethylation or by substitution of a suitable precursor (e.g., hydroxymethyl or methyl group) using chlorinating agents under controlled conditions.

Representative Synthetic Route (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Piperidin-4-one + benzyl chloride, K2CO3, DMF, 80 °C Benzylated pyridine intermediate
2 Cyclization Condensation with amidine derivatives Pyrido[4,3-d]pyrimidine core formation
3 Chlorination POCl3 or SOCl2 Introduction of 4-chloro substituent
4 Chloromethylation Chloromethylating agent (e.g., chloromethyl chloride) Introduction of 2-(chloromethyl) group
5 Purification Recrystallization (ethanol/ethyl acetate) Pure 6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Reaction Conditions and Yields

  • The initial benzylation step typically proceeds with moderate to good yields (60–85%).
  • Cyclization and chlorination steps are generally high yielding (70–90%) under optimized conditions.
  • Chloromethylation requires careful control of reagent stoichiometry and temperature to avoid side reactions.
  • Final product purification often involves recrystallization from mixed solvents such as ethanol and ethyl acetate to achieve high purity (70–80% overall yield reported in related pyrido[4,3-d]pyrimidine syntheses).

Analytical Data Supporting Preparation

Analytical Method Data/Result
Molecular Weight 308.2 g/mol (confirmed by mass spectrometry)
Purity Assessment Recrystallization yields white crystalline solid
Structural Confirmation NMR, IR, and mass spectrometry confirm substitution pattern and ring structure
InChIKey PLQNWKLFCGUQFE-UHFFFAOYSA-N

Research Findings and Challenges

  • The synthesis of this compound is challenging due to the need for selective substitution on the heterocyclic core.
  • Optimization of reaction conditions is critical to maximize yield and purity, especially in chloromethylation steps where over-chlorination or decomposition can occur.
  • The compound serves as a key intermediate or scaffold in medicinal chemistry for developing enzyme inhibitors or receptor modulators, though specific biological data are limited.
  • Multi-step synthesis demands careful control of reaction parameters and purification techniques to ensure reproducibility and scalability.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Notes
Benzylation Benzyl chloride, K2CO3, DMF, 80 °C 60–85 Base-promoted nucleophilic substitution
Cyclization Amidine derivatives, reflux 70–90 Ring closure forming pyrido[4,3-d]pyrimidine core
Chlorination POCl3 or SOCl2, reflux 75–90 Selective substitution at 4-position
Chloromethylation Chloromethyl chloride, controlled temp 60–80 Requires careful control to avoid side reactions
Purification Recrystallization (EtOH/ethyl acetate) Produces high purity crystalline solid

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
  • Molecular Formula : C₁₄H₁₃Cl₂N₃
  • Molecular Weight : 294.18 g/mol
  • CAS Registry Number : 778574-06-4
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and oxidation .

Structural Features :

  • A pyrido[4,3-d]pyrimidine core with a benzyl group at position 6, chlorine at position 4, and a chloromethyl substituent at position 2.
  • The bicyclic scaffold is partially hydrogenated (5H,6H,7H,8H), enhancing conformational flexibility compared to fully aromatic systems.

Hazard Profile :

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Storage
6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine C₁₄H₁₃Cl₂N₃ 294.18 6-benzyl, 4-Cl, 2-(chloromethyl) Inert atmosphere, 2–8°C
6-Benzyl-2,4-dichloro-8,8-difluoro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine C₁₃H₁₀Cl₂F₂N₃ 310.14 2,4-diCl, 8,8-diF Not specified
4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine C₈H₁₁N₃O 165.20 4-methoxy >97% purity
6-Ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one C₁₅H₁₆FN₃O 273.31 6-ethyl, 2-(4-fluorophenyl), 4-ketone 95% purity
4-Chloro-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine C₈H₁₀ClN₃ 183.64 4-Cl, 2-methyl General tariff: 20.0% (trade data)

Key Observations :

  • Substituent Effects: Chlorine vs. Benzyl vs. Ethyl: The benzyl group at position 6 contributes to higher molecular weight and lipophilicity (logP ~3.5 estimated) compared to the ethyl group in C₁₅H₁₆FN₃O , which may influence membrane permeability in biological systems. Fluorine Substitution: The 8,8-difluoro analog exhibits increased metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Pharmacological Potential (Inferred from Structural Analogs)

  • Kinase Inhibition : Pyrido[4,3-d]pyrimidines with chloro and aryl substituents (e.g., 2-(4-fluorophenyl) ) are reported in patent literature as kinase inhibitors, suggesting the target compound may share similar binding affinities .
  • Solubility Considerations : The hydrochloride salt of a related compound (C₁₄H₁₅Cl₂N₃, MW 296.2 ) demonstrates improved aqueous solubility, a critical factor for bioavailability.

Biological Activity

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic compound belonging to the class of pyrido[4,3-d]pyrimidines. Its unique structure, characterized by a bicyclic arrangement of pyridine and pyrimidine rings along with chloromethyl and benzyl substituents, suggests significant potential for various biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 6-benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is C11H10Cl2NC_{11}H_{10}Cl_2N. The compound's structure can be illustrated as follows:

Structure C1 Benzyl C2 Chloromethyl C3 Chlorine C4 Pyridine C5 Pyrimidine \text{Structure }C_1\text{ Benzyl }-C_2\text{ Chloromethyl }-C_3\text{ Chlorine }-C_4\text{ Pyridine }-C_5\text{ Pyrimidine }

Biological Activity Overview

Research indicates that derivatives of pyrido[4,3-d]pyrimidine exhibit a range of biological activities. The following sections detail specific activities associated with 6-benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.

Anticancer Activity

Several studies have explored the anticancer properties of pyrido[4,3-d]pyrimidine derivatives. For instance:

  • Case Study 1 : A study evaluated the compound's effect on human breast cancer MDA-MB-231 cells using the MTT assay. Results indicated that compounds with similar structures displayed moderate antiproliferative activity under both normoxic and hypoxic conditions.
CompoundIC50 (μM)Cell Line
6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidineTBDMDA-MB-231
Doxorubicin0.60MDA-MB-231
4-Hydroxycoumarin>100MDA-MB-231

This table summarizes comparative antiproliferative activity against breast cancer cells.

The biological activity of 6-benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine may involve:

  • DNA Interaction : Similar compounds have been shown to interact with DNA and inhibit replication.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of new compounds. In vitro assays have been conducted to evaluate the mutagenic potential of chlorinated compounds related to 6-benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.

  • Case Study 2 : A study on chloromethyl derivatives demonstrated mutagenic activity in Salmonella/microsome assays but required no liver S9 preparation for activation. This suggests direct interaction with cellular components without metabolic activation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 6-benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine within its structural relatives:

Compound NameCAS NumberSimilarity Index
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine778574-06-40.91
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine192869-80-00.89
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine16019-34-40.73

This table illustrates the structural similarities and potential for shared biological activities among related compounds.

Q & A

Q. Methodological refinement :

  • Use low-temperature conditions (0–5°C) with controlled addition of chloromethyl chloride to reduce side reactions .
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems (water/dichloromethane) .
  • Analytical control : Track byproducts (e.g., dichloromethyl derivatives) via LC-MS and adjust stoichiometry iteratively .

Advanced: How to address contradictory bioactivity data across cell lines for this compound?

Case study : If inconsistent IC₅₀ values arise in kinase assays:

  • Assay standardization : Normalize cell viability using ATP-based luminescence (e.g., CellTiter-Glo®) to reduce variability .
  • Off-target profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Metabolic stability : Test compound stability in cell media (e.g., DMEM + 10% FBS) over 24h to rule out degradation artifacts .

Advanced: What computational tools predict the compound’s binding mode to MEK?

  • Docking : Use AutoDock Vina with MEK’s crystal structure (PDB: 3PP1) to model interactions between the chloromethyl group and Cys207 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrophobic interactions with the benzyl group .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinity changes upon substituent modifications .

Advanced: How to resolve spectral overlaps in NMR for closely related derivatives?

Q. Strategies :

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals for crowded regions (e.g., pyrido-pyrimidine protons).
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify nitrogen-coupled carbon signals .
  • Solvent effects : Record spectra in DMSO-d₆ vs. CDCl₃ to shift aromatic proton resonances .

Advanced: What synthetic routes minimize genotoxic impurities (e.g., alkyl chlorides)?

  • Post-reaction quenching : Treat reaction mixtures with aqueous Na₂S₂O₃ to neutralize residual chloromethyl chloride .
  • Purification : Use reverse-phase flash chromatography (C18, methanol/water) to remove low-molecular-weight impurities .
  • Analytical QC : Quantify genotoxins via GC-MS with a detection limit <1 ppm .

Advanced: How to design SAR studies for enhancing aqueous solubility?

Q. Modification strategies :

  • Polar substituents : Replace benzyl with morpholinomethyl (logP reduction: ~1.5 units) .
  • Prodrug approach : Introduce phosphate esters at the chloromethyl group, cleavable in vivo .
  • Co-crystallization : Screen with sulfonic acids (e.g., p-toluenesulfonic acid) to improve crystallinity and dissolution .

Advanced: How to analyze stability under physiological conditions?

Q. Protocol :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via UPLC at 0, 6, 12, 24h .
  • Light sensitivity : Expose to UV (365 nm) for 48h; quantify photodegradants with diode-array detection .
  • Oxidative stress : Test with 0.3% H₂O₂; identify oxidation products (e.g., sulfoxide derivatives) via HRMS .

Advanced: How to address discrepancies in cytotoxicity between enzymatic and cell-based assays?

Q. Root-cause analysis :

  • Membrane permeability : Measure logD (octanol/water) to assess cellular uptake efficiency .
  • Efflux pumps : Test in MDCK-MDR1 cells to evaluate P-gp-mediated resistance .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites in cell lysates .

Advanced: What crystallization techniques yield high-quality crystals for XRD?

Q. Optimization steps :

  • Solvent screening : Use vapor diffusion with 10:1 DCM/methanol for slow nucleation .
  • Seeding : Add microcrystals from prior batches to induce controlled growth .
  • Temperature gradients : Cool from 40°C to 4°C at 0.1°C/min to minimize defects .

Advanced: How to validate the compound’s selectivity across kinase isoforms?

Q. Profiling workflow :

  • In vitro kinase assays : Test against 50+ kinases (e.g., MEK1 vs. MEK2) at 1 µM .
  • Cellular thermal shift assay (CETSA) : Quantify target engagement in lysates via Western blot .
  • CRISPR knockouts : Use MEK1/2 KO cell lines to isolate isoform-specific effects .

Advanced: How to mitigate dimerization via the chloromethyl group during storage?

Q. Formulation strategies :

  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced aggregation .
  • Additives : Include 0.1% BHT in DMSO stock solutions to inhibit radical-mediated coupling .
  • Low-temperature storage : Keep at −80°C in amber vials to reduce thermal degradation .

Advanced: What mechanistic insights explain the compound’s pH-dependent reactivity?

Q. Key factors :

  • Chloromethyl group : Protonation at low pH (<3) enhances electrophilicity, increasing alkylation potential .
  • Pyrimidine ring : Deprotonation at high pH (>9) disrupts aromaticity, reducing stability .
  • Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates at varying pH (kobs ≈ 10⁻³ s⁻¹ at pH 5) .

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